![molecular formula C18H15N5O5S2 B2928982 N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687568-64-5](/img/structure/B2928982.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar thienopyrimidin and oxazolidinone derivatives demonstrates the interest in synthesizing and characterizing novel compounds for potential therapeutic applications. For instance, the study by Gangjee et al. (2008) on dual thymidylate synthase and dihydrofolate reductase inhibitors shows the synthesis of classical and nonclassical analogues with potent inhibitory activities, highlighting the significance of structural modifications for enhanced biological activities (Gangjee, Qiu, Li, & Kisliuk, 2008). Similarly, crystal structure analyses of related compounds reveal the importance of molecular conformation and intramolecular interactions, as discussed by Subasri et al. (2016), which aids in understanding the structural basis of their biological activities (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Antimicrobial and Antitumor Activities
Several studies have synthesized new derivatives of thieno[2,3-d]pyrimidine and assessed their antimicrobial and antitumor activities. For example, Baviskar, Khadabadi, and Deore (2013) synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial effectiveness, providing insights into potential research applications in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Hafez and El-Gazzar (2017) explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating the compound's potential in cancer research (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c1-10-8-14(21-28-10)20-15(24)9-30-18-19-13-6-7-29-16(13)17(25)22(18)11-2-4-12(5-3-11)23(26)27/h2-5,8H,6-7,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHAWUBRTHGPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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